molecular formula C15H22N2 B1532093 1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine CAS No. 1240527-62-1

1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine

Cat. No.: B1532093
CAS No.: 1240527-62-1
M. Wt: 230.35 g/mol
InChI Key: XSMYNCCUVCACAS-UHFFFAOYSA-N
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Description

1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, itself connected to another pyrrolidine ring

Scientific Research Applications

1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological systems and interactions with various biomolecules.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine” indicates that it has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of benzyl bromide with pyrrolidine in the presence of a strong base, such as sodium hydride, to form the intermediate benzylpyrrolidine. This intermediate is then further reacted with another pyrrolidine derivative under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of benzyl alcohol derivatives.

  • Reduction: Reduction products may include various pyrrolidine derivatives.

  • Substitution: Substitution reactions can yield a range of alkylated pyrrolidine compounds.

Comparison with Similar Compounds

  • 1-Benzylpyrrolidin-2-one

  • 1-Benzyl-2-methylpyrrolidin-2-yl)methanol

This comprehensive overview provides a detailed understanding of 1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-benzyl-2-pyrrolidin-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-6-13(7-3-1)12-17-11-5-9-15(17)14-8-4-10-16-14/h1-3,6-7,14-16H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMYNCCUVCACAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine
Reactant of Route 2
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine
Reactant of Route 3
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine
Reactant of Route 4
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine
Reactant of Route 5
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine
Reactant of Route 6
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine

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